N-(4-methylpyridin-2-yl)-2-(2-nitrophenoxy)propanamide
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Overview
Description
N~1~-(4-METHYL-2-PYRIDYL)-2-(2-NITROPHENOXY)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridyl group, a nitrophenoxy group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHYL-2-PYRIDYL)-2-(2-NITROPHENOXY)PROPANAMIDE typically involves the following steps:
Formation of the Pyridyl Intermediate: The starting material, 4-methyl-2-pyridine, undergoes nitration to introduce the nitro group.
Coupling Reaction: The nitrophenoxy group is introduced through a coupling reaction with a suitable phenol derivative.
Amidation: The final step involves the formation of the amide bond through a reaction with a propanoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHYL-2-PYRIDYL)-2-(2-NITROPHENOXY)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The pyridyl group can be oxidized to introduce additional functional groups.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(4-METHYL-2-PYRIDYL)-2-(2-NITROPHENOXY)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-METHYL-2-PYRIDYL)-2-(2-AMINOPHENOXY)PROPANAMIDE: Similar structure but with an amino group instead of a nitro group.
N~1~-(4-METHYL-2-PYRIDYL)-2-(2-HYDROXYPHENOXY)PROPANAMIDE: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
N~1~-(4-METHYL-2-PYRIDYL)-2-(2-NITROPHENOXY)PROPANAMIDE is unique due to the presence of both a nitrophenoxy group and a pyridyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C15H15N3O4 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(2-nitrophenoxy)propanamide |
InChI |
InChI=1S/C15H15N3O4/c1-10-7-8-16-14(9-10)17-15(19)11(2)22-13-6-4-3-5-12(13)18(20)21/h3-9,11H,1-2H3,(H,16,17,19) |
InChI Key |
CMBMOSOORWNCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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